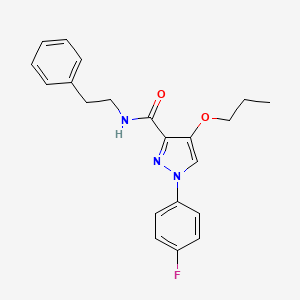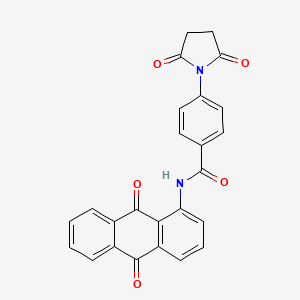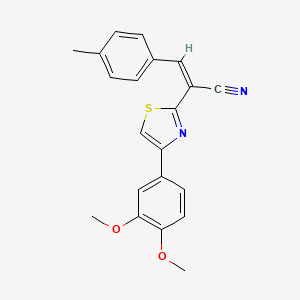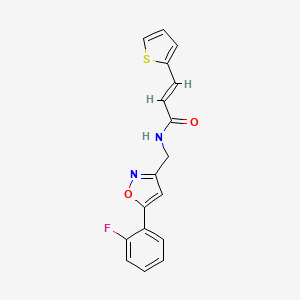![molecular formula C18H17Cl2N3O2S2 B2637827 (2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897478-14-7](/img/structure/B2637827.png)
(2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17Cl2N3O2S2 and its molecular weight is 442.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
A variety of studies have focused on the synthesis of novel compounds with potential antimicrobial activities. For example, Patel et al. (2011) synthesized new pyridine derivatives, exploring their antimicrobial effectiveness against various strains of bacteria and fungi. The compounds showed variable and modest activity, suggesting their potential in antimicrobial applications (Patel, Agravat, & Shaikh, 2011). Similarly, Mhaske et al. (2014) synthesized (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives and evaluated their in vitro anti-bacterial activity, which showed moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Antitumor and Anticancer Activities
Research also extends into the antitumor and anticancer properties of related compounds. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, with some compounds demonstrating good or moderate activities against test microorganisms, indicating potential for further investigation in cancer research (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Dual Action Antidepressants
A novel approach to antidepressant drugs was explored by Orus et al. (2002), who synthesized benzo[b]thiophene derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter, presenting a new class of antidepressants with potential therapeutic applications (Orus, Sainz, Pérez, Oficialdegui, Martínez, Lasheras, del Río, & Monge, 2002).
Sigma-Receptor Affinity
Beduerftig and Wünsch (2004) investigated chiral, nonracemic (piperazin-2-yl)methanol derivatives, revealing their affinity for sigma receptors, which play a role in the central nervous system. This study indicates the potential use of such compounds in neurological research and therapy (Beduerftig & Wünsch, 2004).
Molecular Docking and Design
Shahana and Yardily (2020) focused on the synthesis, characterization, and docking studies of novel compounds, aiming to understand their antibacterial activity through molecular docking studies. This research highlights the importance of computational methods in designing compounds with specific biological activities (Shahana & Yardily, 2020).
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2S2/c1-2-25-12-4-3-5-13-15(12)21-18(26-13)23-8-6-22(7-9-23)17(24)11-10-14(19)27-16(11)20/h3-5,10H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLYDCILNCYNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]phenyl}-3,6-dichloropyridine-2-carboxamide](/img/structure/B2637747.png)
![2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2637749.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2637751.png)
![N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2637755.png)


![8-ethoxy-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2637758.png)


![7-(Piperazin-1-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2637765.png)
![2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2637766.png)
![8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B2637767.png)
